The compound is derived from the bicyclic structure of 8-azabicyclo[3.2.1]octane, which features a nitrogen atom integrated into a bicyclic framework. The hydrochloride form indicates the presence of hydrochloric acid, which enhances its solubility in water, making it suitable for various biological assays and applications in pharmaceutical formulations. The International Chemical Identifier (InChI) for this compound is specified as follows: C₈H₁₂N₂·HCl, with a CAS number of 216753-55-8 .
The synthesis of 8-azabicyclo[3.2.1]octane derivatives typically involves several methodologies, including cyclization reactions and functional group transformations.
A notable synthetic route involves the conversion of urethane derivatives into 8-azabicyclo[3.2.1]octane through a series of chemical transformations, including:
The molecular structure of 8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride features:
8-Azabicyclo[3.2.1]octane derivatives can participate in various chemical reactions due to their functional groups:
The mechanism of action for compounds based on 8-azabicyclo[3.2.1]octane primarily involves interactions with biological targets such as receptors or enzymes:
8-Azabicyclo[3.2.1]octane derivatives have diverse applications in medicinal chemistry:
The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold represents a cornerstone for accessing structurally complex tropane alkaloids and constrained proline analogues. Traditional approaches rely on chiral pool strategies or resolution techniques, but recent advances emphasize catalytic asymmetric methods for enhanced efficiency. A critical innovation involves the desymmetrization of achiral tropinone derivatives through enzymatic resolution or chiral auxiliary-mediated transformations. This strategy capitalizes on the inherent symmetry of 3-substituted tropinones, where enantioselective functionalization at C3 generates stereogenic centers with high fidelity [2].
Alternative routes employ asymmetric deprotonation of N-Boc-protected tropinone derivatives using chiral lithium amide bases. This method achieves enantiomeric excesses (ee) exceeding 90% by exploiting the prochiral nature of the α-protons adjacent to the carbonyl group. Subsequent stereospecific reduction or nucleophilic addition yields enantiopure 3-substituted 8-azabicyclo[3.2.1]octanes, essential for pharmaceutical applications requiring precise stereocontrol [5].
Table 1: Enantioselective Strategies for Core Construction
Method | Key Reagent/Catalyst | ee (%) | Application Scope |
---|---|---|---|
Enzymatic Resolution | Lipase B (Candida antarctica) | >98 | Tropane alkaloid intermediates |
Asymmetric Deprotonation | (-)-Sparteine/LDA | 92–95 | 3-Substituted derivatives |
Chiral Auxiliary-Mediated | (R)-Phenylethylamine | 89–93 | Carboxylic acid functionalization |
Dual catalytic systems have revolutionized the stereocontrolled assembly of bicyclic frameworks. A landmark approach employs a rhodium(II)/chiral Lewis acid binary catalyst for 1,3-dipolar cycloadditions between diazo-imine-derived cyclic azomethine ylides and acryloylpyrazolidinones. This method delivers 8-azabicyclo[3.2.1]octanes with exceptional diastereoselectivity (>99:1 dr) and enantioselectivity (up to 99% ee). The rhodium(II) catalyst generates the azomethine ylide in situ, while the chiral Lewis acid—typically a magnesium(II) or zinc(II) complex with bisoxazoline ligands—orchestrates the facial selectivity during cycloaddition. Notably, the choice of diazo substrate dictates exo/endo selectivity, enabling programmable access to distinct stereoisomers [7] [8].
Complementary strategies leverage organocatalytic cascade reactions, where chiral secondary amines promote intramolecular Mannich-type cyclizations. For example, L-proline-derived catalysts facilitate enantioselective ring closure of keto-azido precursors, forming the bicyclic core with quaternary stereocenters. This method circumvents transition metals, appealing for synthesizing pharmacologically active compounds with stringent metal residue limits [2].
Ring-Closing Metathesis (RCM)
A highly efficient route to the 8-azabicyclo[3.2.1]octane core begins with bis-homoallylation of ethyl isocyanoacetate using 4-bromo-1-butene under basic conditions. The resultant intermediate undergoes RCM with Grubbs’ ruthenium catalyst (e.g., Grubbs II) to form a cycloheptene ring—a key precursor for bicyclization. Critical to success is the N-Boc protection prior to metathesis, preventing catalyst deactivation by the amine. This transformation achieves yields >85%, demonstrating robustness for gram-scale synthesis [1].
Dibromination-Cyclization Sequence
Following RCM, the cycloheptene derivative is subjected to bromination using trimethylphenylammonium tribromide, yielding a trans-dibromide. The antiperiplanar orientation of bromine atoms enables selective intramolecular nucleophilic substitution upon deprotection of the amine. Heating the aminodibromide with potassium carbonate induces cyclization, forging the pyrrolidine ring of the bicyclic system. This sequence exploits the stereoelectronic requirement for S~N~2 displacement, ensuring trans-fusion of the bicyclic rings [1].
Palladium-Catalyzed Cyanation
Introduction of the carbonitrile group at C3 is accomplished via palladium-catalyzed cyanation of 3-bromo-8-azabicyclo[3.2.1]octane intermediates. Optimized conditions employ zinc cyanide or potassium hexacyanoferrate(II) with tetrakis(triphenylphosphine)palladium(0) in dimethylformamide at 80°C. Yields range from 70–80%, with complete retention of configuration at C3 when using exo-oriented bromides. Final hydrochloride salt formation is achieved by treatment with hydrogen chloride in diethyl ether, providing the target compound as a crystalline solid [5].
Table 2: Ring-Closing and Functionalization Methods
Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |
---|---|---|---|
Bis-homoallylation | 4-Bromo-1-butene, NaH, DMSO/Et~2~O | 90 | Racemic |
Ring-Closing Metathesis | Grubbs II catalyst, toluene, 40°C | 88 | Maintains alkene geometry |
Dibromination | PhMe~3~N^+^Br~3~^−^, Et~4~N^+^Br^−^ | 95 | Anti dibromide formed |
Amine Deprotection/Cyclization | HCl, then K~2~CO~3~, CHCl~3~ | Quantitative | trans-Fused bicyclic system |
Palladium-Catalyzed Cyanation | Pd(PPh~3~)~4~, Zn(CN)~2~, DMF, 80°C | 78 | Retention of configuration |
These methodologies collectively establish a versatile synthetic toolbox for 8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride, balancing stereocontrol, scalability, and functional group compatibility.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8